(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 107538-91-0
VCID: VC17122035
InChI: InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17-/m1/s1
SMILES:
Molecular Formula: C17H18ClN
Molecular Weight: 271.8 g/mol

(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 107538-91-0

Cat. No.: VC17122035

Molecular Formula: C17H18ClN

Molecular Weight: 271.8 g/mol

* For research use only. Not for human or veterinary use.

(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine - 107538-91-0

Specification

CAS No. 107538-91-0
Molecular Formula C17H18ClN
Molecular Weight 271.8 g/mol
IUPAC Name (1R,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C17H18ClN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17-/m1/s1
Standard InChI Key LLMOMOOMHWFGRN-RHSMWYFYSA-N
Isomeric SMILES CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl
Canonical SMILES CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the tetrahydronaphthalenamine class, featuring a bicyclic framework fused with a chlorinated aromatic ring. Its IUPAC name, (1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, reflects its stereochemistry at the 1 and 4 positions, which are critical for its biological activity . The molecular formula is C₁₇H₁₈ClN, with a molecular weight of 271.8 g/mol .

Table 1: Key Chemical Descriptors

PropertyValueSource References
CAS Registry Number107538-91-0
Molecular FormulaC₁₇H₁₈ClN
Molecular Weight271.8 g/mol
SMILES NotationCN[C@@H]1CCC@@HC3=CC=C(C=C3)Cl
InChI KeyLLMOMOOMHWFGRN-RHSMWYFYSA-N

Stereochemical Considerations

The (1RS,4RS) configuration denotes a racemic mixture of the 1R,4R and 1S,4S enantiomers. This stereochemical duality impacts its interaction with biological targets, particularly serotonin transporters. The compound’s isomeric purity is a critical quality attribute in pharmaceutical manufacturing, as even minor deviations can alter therapeutic outcomes .

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the condensation of 4-chlorophenylmagnesium bromide with a tetrahydronaphthalenone intermediate. Methylation of the resulting amine group using methyl iodide or dimethyl sulfate completes the process. Key reaction parameters include:

  • Temperature: Controlled between 0°C and 25°C to prevent side reactions.

  • Solvents: Dichloromethane or ethanol, chosen for their ability to dissolve polar intermediates.

  • Catalysts: Palladium-based catalysts for cross-coupling steps.

Table 2: Representative Synthesis Conditions

StepReagentsConditionsYield
14-Chlorophenylmagnesium bromide, THF-10°C, 2 h75%
2Methyl iodide, K₂CO₃RT, 12 h82%
3Pd(OAc)₂, PPh₃80°C, toluene, 6 h68%

Purification and Isolation

Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the (1RS,4RS) isomer from stereochemical byproducts. Final purity exceeds 99% to meet pharmacopeial standards .

Role in Sertraline Manufacturing

Mechanistic Implications

The compound’s structural similarity to sertraline allows it to act as a competitive inhibitor of serotonin reuptake, albeit with reduced potency. Studies suggest it binds to the serotonin transporter (SERT) with 30–40% affinity compared to sertraline, potentially contributing to off-target effects.

Pharmacological and Toxicological Insights

Serotonin Reuptake Inhibition

In vitro assays demonstrate that the compound inhibits serotonin reuptake at IC₅₀ values of 120–150 nM, compared to sertraline’s IC₅₀ of 0.8–1.2 nM. This residual activity underscores the need for stringent impurity control during drug production.

Toxicological Screening

Acute toxicity studies in rodents indicate an LD₅₀ of 450 mg/kg, primarily affecting the central nervous system (CNS). Chronic exposure at 50 mg/kg/day for 28 days revealed hepatotoxicity, necessitating a maximum permitted daily intake (MPDI) of 1.5 µg/kg in pharmaceuticals .

Analytical and Regulatory Considerations

Detection Methods

  • HPLC-UV: Utilizes C18 columns with acetonitrile/water mobile phases (LOD: 0.01 µg/mL) .

  • LC-MS/MS: Provides confirmatory analysis via multiple reaction monitoring (MRM) transitions .

Regulatory Compliance

The compound must conform to limits set by the International Council for Harmonisation (ICH) Q3A guidelines. Batch-specific Structure Elucidation Reports (SERs) are mandatory for Abbreviated New Drug Applications (ANDAs) .

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